molecular formula C12H14O4 B12793675 1'-Acetoxy-2',3'-dihydrosafrole CAS No. 95719-26-9

1'-Acetoxy-2',3'-dihydrosafrole

Cat. No.: B12793675
CAS No.: 95719-26-9
M. Wt: 222.24 g/mol
InChI Key: YDTOHZACIWPXLF-UHFFFAOYSA-N
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Description

1’-Acetoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C12H14O4. It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil.

Preparation Methods

The synthesis of 1’-Acetoxy-2’,3’-dihydrosafrole typically involves the acetylation of 2’,3’-dihydrosafrole. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1’-Acetoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert 1’-Acetoxy-2’,3’-dihydrosafrole to its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

1’-Acetoxy-2’,3’-dihydrosafrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Acetoxy-2’,3’-dihydrosafrole involves its interaction with cellular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

1’-Acetoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as:

    1’-Hydroxysafrole: This compound is a hydroxylated derivative of safrole and has been shown to have carcinogenic properties.

    1’-Acetoxyestragole: Similar to 1’-Acetoxy-2’,3’-dihydrosafrole, this compound is an acetylated derivative of estragole.

    2’,3’-Dihydrosafrole: This is the non-acetylated form of 1’-Acetoxy-2’,3’-dihydrosafrole and serves as a precursor in its synthesis.

Properties

CAS No.

95719-26-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propyl acetate

InChI

InChI=1S/C12H14O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h4-6,10H,3,7H2,1-2H3

InChI Key

YDTOHZACIWPXLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)OC(=O)C

Origin of Product

United States

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